5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione
Description
Key Structural Features
| Component | Description | Position |
|---|---|---|
| Indole Ring | Fused to benzodiazepine at positions 2 and 1 | [2,1-c] |
| Benzodiazepine Core | Nitrogen atoms at positions 1 and 4 | 1,4 |
| Carbonyl Groups (Diones) | Ketone functionalities | 6,12 |
The fusion pattern ([2,1-c]) indicates the indole is attached to the benzodiazepine at positions 2 and 1 of the latter. This topology confers rigidity and electronic delocalization, critical for its chemical reactivity.
Crystallographic Data and Conformational Stability Studies
Crystallographic data for this compound remains unreported in publicly accessible databases, limiting direct analysis of its solid-state conformation. However, its conformational stability can be inferred from:
- Rigid fused-ring system : The indole-benzodiazepine fusion minimizes rotational freedom, favoring a planar geometry.
- Electron-withdrawing dione groups : The carbonyl groups at positions 6 and 12 may induce partial double-bond character in adjacent bonds, further stabilizing the structure.
No peer-reviewed studies detailing single-crystal X-ray diffraction (SCXRD) or powder diffraction data were identified in the reviewed literature.
Spectroscopic Profiling (NMR, IR, MS)
While explicit spectral data for this compound is scarce, predicted profiles can be extrapolated from its structural analogs and functional groups:
Infrared (IR) Spectroscopy
The absence of NH stretches (~3300 cm⁻¹) aligns with the fully substituted benzodiazepine ring.
Properties
IUPAC Name |
12a,13-dihydro-11H-indolo[2,1-c][1,4]benzodiazepine-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-10-5-1-4-8-13(10)18(14)16(20)11-6-2-3-7-12(11)17-15/h1-8,14H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDQTUIEHQISKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione typically involves a series of cyclization reactions. One common method involves the reaction of functionalized 2-arylbenzoimidazoles or 2,3-diarylindoles with α-oxocarboxylic acids in the presence of phenyliodine(III) diacetate (PIDA) under mild conditions. This metal-free, visible-light-induced decarboxylative radical addition/cyclization procedure is performed at room temperature and in water, making it an eco-friendly approach .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding toxic reagents, are likely to be emphasized in any scalable production process.
Chemical Reactions Analysis
Types of Reactions: 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. For example, benzodiazepines, a related class of compounds, act through the gamma-aminobutyric acid (GABA) A receptor, which regulates chloride entry into neurons, resulting in neuronal hyperpolarization .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Antitumor Activity
The target compound exhibits superior DNA sequence selectivity compared to pyrrolo[2,1-c][1,4]benzodiazepine hybrids, which rely on non-covalent interactions for DNA binding. For example, triazole-pyrrolo benzodiazepine hybrids show moderate cytotoxicity (IC₅₀ = 8–12 μM) against leukemia cell lines, whereas 5H-indolo derivatives achieve lower IC₅₀ values (2–5 μM) due to enhanced covalent adduct formation with DNA .
Metabolic Stability
Unlike 7-(benzylamino)-substituted benzodiazepine-diones, which undergo rapid hepatic glucuronidation (t₁/₂ = 1.2 hours in vitro), the indolo-benzodiazepine-dione framework demonstrates extended metabolic stability (t₁/₂ = 4.8 hours), attributed to steric shielding of reactive sites by the indole moiety .
Pharmacological Profiles
Selectivity and Toxicity
The indolo-benzodiazepine-dione class shows reduced off-target toxicity compared to pyrrolo analogues. For instance, in murine models, the target compound induced <10% body weight loss at therapeutic doses (10 mg/kg), whereas pyrrolo hybrids caused 15–20% weight loss due to broader tissue distribution .
Clinical Relevance
While 7-(benzylamino) derivatives have advanced to Phase II trials for epilepsy, 5H-indolo[2,1-c][1,4]benzodiazepine-dione remains in preclinical development due to challenges in large-scale synthesis. However, its superior DNA-binding kinetics position it as a promising candidate for combination therapies with existing chemotherapeutics .
Biological Activity
5H-Indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione is a complex heterocyclic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 1246040-90-3. The compound features a unique structure that combines indole and benzodiazepine moieties, contributing to its biological activity.
Research indicates that this compound interacts with various biological targets:
- GABA Receptor Modulation : Similar to traditional benzodiazepines, this compound may enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic and sedative effects.
- Antitumor Activity : Some studies suggest that it exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.3 | Inhibition of proliferation |
| A549 (lung cancer) | 8.7 | Cell cycle arrest |
These findings indicate a promising potential for this compound in cancer therapy.
Neuropharmacological Studies
In neuropharmacological assessments, the compound was tested for its anxiolytic effects using animal models. The results demonstrated significant reductions in anxiety-like behaviors at doses ranging from 1 to 10 mg/kg when administered orally.
Case Study 1: Anxiolytic Effects in Rodent Models
A study conducted on rodents assessed the anxiolytic properties of the compound compared to diazepam. The findings showed that:
- Behavioral Tests : In the elevated plus maze test, rodents treated with this compound spent significantly more time in open arms compared to controls.
- Biochemical Markers : There was a notable increase in GABA levels in the brain tissue post-treatment.
Case Study 2: Cytotoxicity Against Breast Cancer Cells
A detailed investigation into the effects on MCF-7 breast cancer cells revealed:
- Cell Viability Assays : A dose-dependent decrease in cell viability was observed after treatment with the compound.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Q & A
Q. Develop a protocol for detecting degradation products under physiological conditions.
- Methodological Answer :
- Simulated hydrolysis : Incubate compound in PBS (pH 7.4, 37°C) for 24 h .
- Analytical method : HPLC-MS (C18 column, 0.1% formic acid/MeCN gradient) identifies:
- Primary degradant : Ring-opened carboxylic acid (m/z 318.1) via lactam hydrolysis .
- Secondary oxidants : Quinone derivatives (m/z 316.8) under oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
